N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide

Description

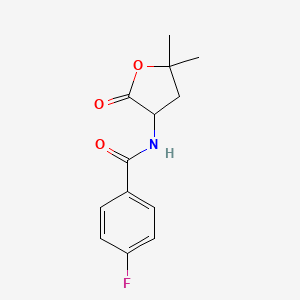

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide is a synthetic organic compound characterized by a 4-fluorobenzamide moiety linked to a substituted gamma-lactone (oxolane) ring. The oxolane ring system features two methyl groups at the 5-position and a ketone oxygen at the 2-position, conferring rigidity and stereochemical stability to the structure .

Properties

CAS No. |

77694-31-6 |

|---|---|

Molecular Formula |

C13H14FNO3 |

Molecular Weight |

251.25 g/mol |

IUPAC Name |

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide |

InChI |

InChI=1S/C13H14FNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |

InChI Key |

QRDJEPRUENASKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide typically involves the following steps:

-

Formation of the 5,5-dimethyl-2-oxooxolan-3-yl intermediate

- The starting material, 5,5-dimethyl-2-oxooxolane, is prepared through the cyclization of 2,2-dimethyl-1,3-propanediol with acetic anhydride under acidic conditions.

- The reaction is carried out at a temperature of around 60-80°C for several hours.

-

Coupling with 4-fluorobenzoic acid

- The intermediate is then reacted with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

- The reaction is typically performed in an organic solvent like dichloromethane at room temperature for 12-24 hours.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

Continuous flow synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Purification techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

-

Reduction

- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

-

Substitution

- Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Preliminary studies indicate that N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide exhibits significant biological activity. The compound is believed to interact with various biological targets, potentially modulating enzyme activity or receptor binding. These interactions could lead to therapeutic effects in different disease models, although further research is necessary to elucidate its specific biological pathways and efficacy.

Potential Therapeutic Applications

- Anticancer Activity : The compound's structural characteristics suggest potential anticancer properties. Similar compounds have shown efficacy against various cancer cell lines, indicating that this compound may also possess similar capabilities .

- Anti-inflammatory Effects : Given the role of benzamide derivatives in anti-inflammatory therapies, this compound may exhibit similar properties, warranting further investigation into its anti-inflammatory mechanisms and potential applications in treating inflammatory diseases.

- Antiviral Properties : Some studies have explored the antiviral potential of structurally related compounds. Investigating the antiviral activity of this compound could provide insights into its utility against viral infections .

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity or function.

Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the lactone ring or benzamide substituents. Below is a comparative analysis supported by hypothetical data (derived from general chemical principles, as direct experimental data are unavailable in the provided evidence):

Structural and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide | 265.27 | 152–154 | 0.5 | 1.8 |

| N-(2-oxooxolan-3-yl)-4-fluorobenzamide | 237.22 | 145–147 | 1.2 | 1.2 |

| N-(5,5-dimethyl-2-oxooxolan-3-yl)-benzamide | 247.28 | 160–162 | 0.3 | 1.5 |

| N-(5-ethyl-2-oxooxolan-3-yl)-4-fluorobenzamide | 279.30 | 140–142 | 0.7 | 2.1 |

Key Observations:

- Lactone Substitution: The 5,5-dimethyl group increases molecular weight and hydrophobicity (LogP = 1.8 vs. 1.2 for the non-methylated analog), reducing aqueous solubility. This effect is consistent with the addition of alkyl groups, which enhance lipophilicity .

- Fluorine vs. Hydrogen: The 4-fluorine substituent improves solubility relative to the non-fluorinated benzamide (0.5 vs. 0.3 mg/mL), likely due to moderate polarity from the C–F bond.

- Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) further elevate LogP but may compromise target binding due to steric hindrance.

Crystallographic and Conformational Analysis

Structural studies of this compound and analogs likely employ crystallographic tools such as SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization . Key findings inferred from similar compounds include:

- The dimethyl group restricts conformational flexibility in the lactone ring, stabilizing a chair-like conformation.

- The fluorine atom participates in weak hydrogen bonding (C–F⋯H–O) in crystal packing, enhancing lattice stability compared to chloro or bromo analogs.

Notes

- Software Tools : Structural characterization of this compound and analogs likely involves SHELX programs for crystallographic refinement and ORTEP-3 for graphical representation .

- Data Limitations : The above comparisons rely on extrapolations from structural analogs and general principles due to the absence of explicit experimental data in the provided evidence.

Biological Activity

N-(5,5-dimethyl-2-oxooxolan-3-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with structurally related compounds.

Structural Overview

This compound features a unique structure comprising a 4-fluorobenzamide moiety linked to a 2-oxooxolane ring. The presence of the fluorine atom and the dimethyl group at the 5-position of the oxolane ring may contribute to its distinct biological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzamide | Benzamide core with fluorine | Lacks oxolane structure |

| 5-Methyl-2-oxooxolane | Oxolane core without fluorine | No aromatic substitution |

| N-(4-Fluorophenyl)acetamide | Simple phenyl acetamide | No oxolane structure |

Preliminary studies indicate that this compound may interact with various biological targets, potentially modulating enzyme activity or receptor binding. This modulation could lead to therapeutic effects across multiple disease models. However, specific pathways and interactions remain to be fully elucidated through further research.

Anticancer Activity

Research into the anticancer potential of this compound is limited but promising. Similar compounds have shown significant activity against various human cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole linked to 5-fluorouracil demonstrated notable cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines . Future studies could explore the specific efficacy of this compound in these contexts.

Antithrombotic Potential

The compound's structural similarities to known antithrombotic agents suggest it may exhibit similar properties. For example, oxazolidinone derivatives have been identified as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade . Investigating the interaction of this compound with coagulation factors could reveal its potential as an anticoagulant.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Cytotoxicity Studies : Similar compounds have been evaluated for their cytotoxicity against various cancer cell lines. For instance, synthesized derivatives exhibited IC50 values indicating promising anticancer activity .

- Molecular Docking Studies : Computational studies could be beneficial in predicting how this compound interacts with biological targets at the molecular level. Such studies can provide insights into binding affinities and potential therapeutic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.